Ethyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is then subjected to cyclization with ethyl chloroformate to form the pyrrolidine ring. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted esters.
Scientific Research Applications
Ethyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-ethylamphetamine: A psychedelic compound with a similar aromatic structure.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: A potent serotonin receptor agonist.
Uniqueness
Ethyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H23NO4 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-5-21-16(18)14-10-17(2)9-13(14)12-8-11(19-3)6-7-15(12)20-4/h6-8,13-14H,5,9-10H2,1-4H3 |
InChI Key |
FVKCQXLJVAVMDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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